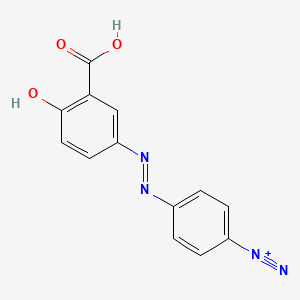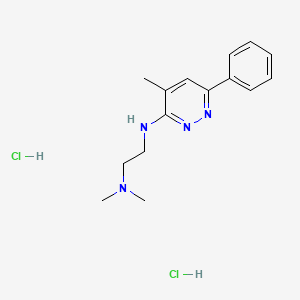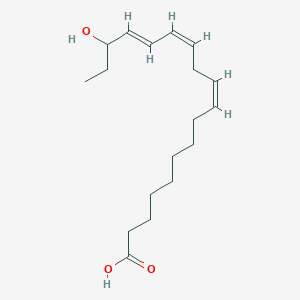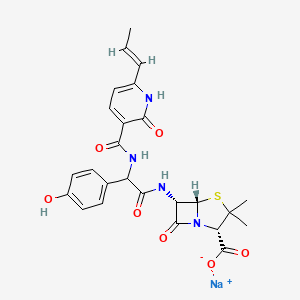![molecular formula C24H28N2O8 B12761419 N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid CAS No. 83658-42-8](/img/structure/B12761419.png)
N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dihydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Reduction: The resulting isoquinoline is then reduced to the dihydroisoquinoline using a reducing agent such as sodium borohydride or lithium aluminum hydride.
N,N-Dimethylation: The dihydroisoquinoline is then subjected to N,N-dimethylation using formaldehyde and formic acid in a reductive amination reaction.
Coupling with Oxalic Acid: Finally, the N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine is coupled with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Reduced amines, alcohols.
Substitution Products: Substituted aromatic compounds, amines.
Scientific Research Applications
N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine hydrochloride
- N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine sulfate
Uniqueness
N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid is unique due to its specific combination of the dihydroisoquinoline core with the oxalic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
83658-42-8 |
|---|---|
Molecular Formula |
C24H28N2O8 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid |
InChI |
InChI=1S/C20H24N2.2C2H2O4/c1-15-8-4-6-10-18(15)20-19-11-7-5-9-16(19)14-17(21-20)12-13-22(2)3;2*3-1(4)2(5)6/h4-11,17H,12-14H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
GGGHOOWXVSNALJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(CC3=CC=CC=C32)CCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


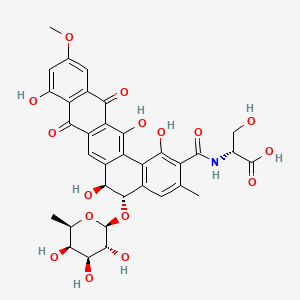
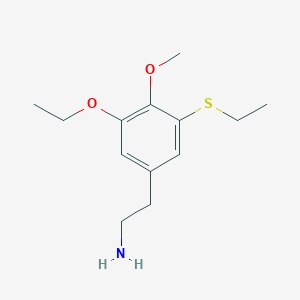
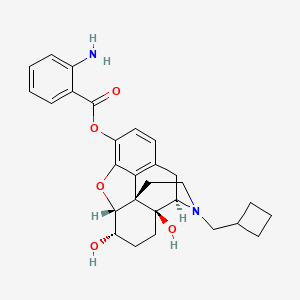
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
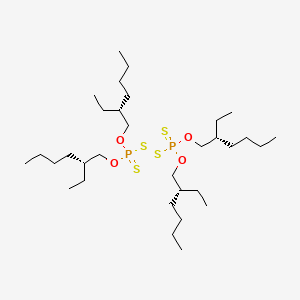
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
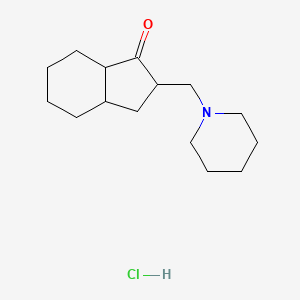
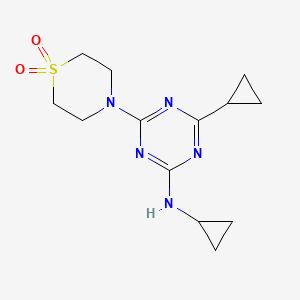
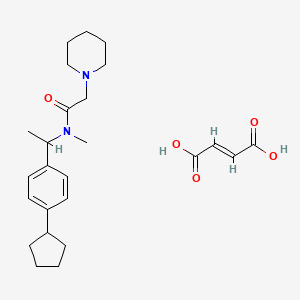
![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)
